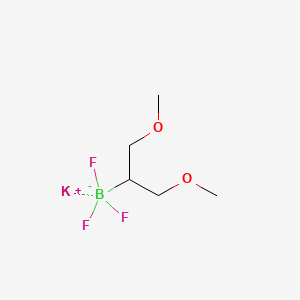
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is a chemical compound known for its unique properties and applications in various fields It is characterized by its molecular structure, which includes potassium, trifluoroboranuide, and a 1,3-dimethoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with 1,3-dimethoxypropan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving potassium trifluoroborate in an appropriate solvent.
- Adding 1,3-dimethoxypropan-2-yl halide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to participate in specific interactions with other molecules, leading to desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoroborate
- 1,3-Dimethoxypropan-2-yl halide
- Other boron-containing compounds
Uniqueness
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is unique due to its specific combination of potassium, trifluoroboranuide, and 1,3-dimethoxypropan-2-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H11BF3KO2 |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
potassium;1,3-dimethoxypropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H11BF3O2.K/c1-10-3-5(4-11-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
IUNZJILVLUDHMQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(COC)COC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















